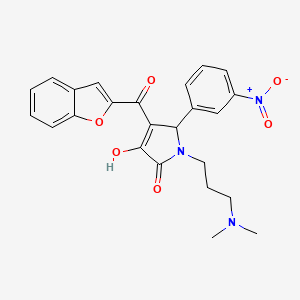
4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H23N3O6 and its molecular weight is 449.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which are crucial for developing new therapeutic agents.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O5 |
| Molecular Weight | 434.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | MDOPFPSROPDHKI-UHFFFAOYSA-N |
The presence of a benzofuran moiety , a dimethylamino propyl group , and hydroxyl and nitrophenyl substituents contributes to its diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits potential antimicrobial , anti-inflammatory , and anticancer activities. The following sections detail these biological activities based on available studies.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing benzofuran and nitro groups have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been explored extensively. Compounds similar to our target have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be attributed to their ability to modulate signaling pathways such as NF-kB . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Properties
Several studies have investigated the cytotoxic effects of compounds with similar frameworks on various cancer cell lines. For example, related benzofuran derivatives have shown significant growth inhibition in cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms . The presence of the nitrophenyl group is particularly noteworthy, as it may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several benzofuran derivatives, including our target compound, and evaluated their biological activities. The findings indicated that modifications in the functional groups significantly influenced their efficacy against various cancer cell lines .
- Structure-Activity Relationship (SAR) : Analysis of related compounds revealed that specific substitutions on the benzofuran ring are critical for enhancing biological activity. For instance, introducing electron-withdrawing groups like nitro enhances cytotoxicity against cancer cells .
- Molecular Docking Studies : In silico studies using molecular docking have been employed to predict the binding affinity of this compound to various biological macromolecules, including proteins associated with inflammation and cancer . These studies provide insights into how structural features correlate with biological activity.
Propriétés
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-25(2)11-6-12-26-21(16-8-5-9-17(13-16)27(31)32)20(23(29)24(26)30)22(28)19-14-15-7-3-4-10-18(15)33-19/h3-5,7-10,13-14,21,29H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGPVQDPIXWYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














